1-(1-苯乙基)-1H-苯并咪唑-2-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

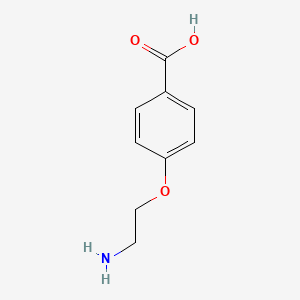

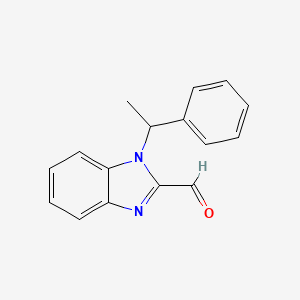

The compound "1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde" is a derivative of the benzimidazole class, which is a heterocyclic compound featuring a fusion of benzene and imidazole rings. Benzimidazoles are notable for their diverse applications in medicinal chemistry due to their biological activity.

Synthesis Analysis

The synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles, which are closely related to the compound , can be achieved through the reaction of o-phenylenediamines with aromatic aldehydes. One method involves using silica sulfuric acid as a catalyst in water or ethanol at ambient temperature, which has been reported to be highly selective and allows for the catalyst to be reused . Another efficient procedure for synthesizing similar compounds utilizes Caro's acid supported on silica gel in ethanol under reflux conditions . These methods highlight the trend towards more environmentally friendly and sustainable synthetic routes, such as the use of water as a solvent and the development of reusable catalysts.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. The specific substituents on the benzimidazole core, such as the 1-phenylethyl group and the aldehyde functional group in the compound of interest, can significantly influence the compound's chemical properties and reactivity.

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions, often facilitated by their nitrogen atoms in the imidazole ring. The synthesis of 1-vinylpyrrole-benzimidazole ensembles, for example, involves the condensation of 1-vinyl-1H-pyrrole-2-carbaldehydes with o-phenylenediamine, which can proceed directly or via intermediate Schiff bases . These reactions typically result in compounds with interesting photophysical properties, such as fluorescence in the blue region, which is significant for practical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The presence of substituents can affect the compound's solubility, melting point, and stability. For instance, the synthesis of 1,2-disubstituted benzimidazoles under solvent-free conditions using iron(III) phosphate as a catalyst demonstrates the potential for high yields and mild reaction conditions . This approach also emphasizes the importance of green chemistry principles in the synthesis of benzimidazole derivatives, aiming to reduce the environmental impact of chemical processes.

科学研究应用

合成和荧光

1-(1-苯乙基)-1H-苯并咪唑-2-甲醛,通过其衍生物,在合成荧光化合物中发挥关键作用。例如,Trofimov等人(2009年)展示了合成1-乙烯吡咯-苯并咪唑合成物,这些合成物在蓝光区域尤其荧光强烈(Trofimov et al., 2009)。这表明在需要荧光标记或成像的领域具有潜在应用价值。

抗癌特性

1-(1-苯乙基)-1H-苯并咪唑-2-甲醛的衍生物已被探讨其作为抗癌药物的潜力。Anwar等人(2023年)合成了吲哚-3-取代-2-苯并咪唑和苯并噻唑,对多种癌细胞系表现出疗效,突显了该化合物在开发新型抗癌药物中的作用(Anwar et al., 2023)。

有机合成中的催化作用

在有机合成领域,如1-(1-苯乙基)-1H-苯并咪唑-2-甲醛等化合物被用作催化剂中的前体或中间体。Sharma等人(2017年)报告称,涉及苯并咪唑衍生物的配合物作为醇氧化和杂环合成的催化剂(Sharma等人,2017年)。这展示了该化合物在促进化学转化中的实用性。

光谱性质和电子结构

苯并咪唑衍生物的光谱性质和电子结构具有重要意义。Tie-gang等人(2011年)合成了含吡唑基团的苯并咪唑化合物,发现它们具有稳定的结构和强荧光,表明在生物分析和DNA探针中具有潜在应用(Tie-gang et al., 2011)。

属性

IUPAC Name |

1-(1-phenylethyl)benzimidazole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-12(13-7-3-2-4-8-13)18-15-10-6-5-9-14(15)17-16(18)11-19/h2-12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWVGAVYKVRKLHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389932 |

Source

|

| Record name | 1-(1-Phenylethyl)-1H-benzimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde | |

CAS RN |

612046-98-7 |

Source

|

| Record name | 1-(1-Phenylethyl)-1H-benzimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B1274506.png)

![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid](/img/structure/B1274514.png)

![2-[(Pyridin-3-ylmethyl)-amino]-ethanol](/img/structure/B1274524.png)